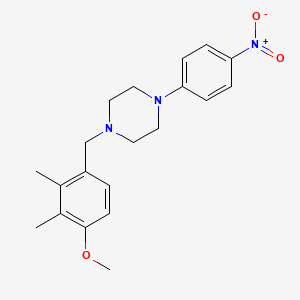![molecular formula C15H14N4O2 B5182216 2-[4,4-dimethyl-1,3-dioxido-2-(3-pyridinyl)-4H-imidazol-5-yl]pyridine](/img/structure/B5182216.png)
2-[4,4-dimethyl-1,3-dioxido-2-(3-pyridinyl)-4H-imidazol-5-yl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4,4-dimethyl-1,3-dioxido-2-(3-pyridinyl)-4H-imidazol-5-yl]pyridine, also known as DMPI, is a small molecule that has gained attention in scientific research for its potential as a therapeutic agent. DMPI belongs to the imidazole family of compounds and has a unique chemical structure that makes it an interesting target for synthesis and investigation.
Wirkmechanismus
The mechanism of action of 2-[4,4-dimethyl-1,3-dioxido-2-(3-pyridinyl)-4H-imidazol-5-yl]pyridine is not fully understood, but it is thought to involve the inhibition of specific enzymes and signaling pathways in cells. 2-[4,4-dimethyl-1,3-dioxido-2-(3-pyridinyl)-4H-imidazol-5-yl]pyridine has been shown to inhibit the activity of the enzyme protein kinase CK2, which is involved in cell proliferation and survival. 2-[4,4-dimethyl-1,3-dioxido-2-(3-pyridinyl)-4H-imidazol-5-yl]pyridine has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
2-[4,4-dimethyl-1,3-dioxido-2-(3-pyridinyl)-4H-imidazol-5-yl]pyridine has been shown to have a range of biochemical and physiological effects in cells and organisms. In vitro studies have shown that 2-[4,4-dimethyl-1,3-dioxido-2-(3-pyridinyl)-4H-imidazol-5-yl]pyridine can induce apoptosis, or programmed cell death, in cancer cells. 2-[4,4-dimethyl-1,3-dioxido-2-(3-pyridinyl)-4H-imidazol-5-yl]pyridine has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. In animal studies, 2-[4,4-dimethyl-1,3-dioxido-2-(3-pyridinyl)-4H-imidazol-5-yl]pyridine has been shown to have anti-inflammatory effects, reducing the severity of inflammation in models of rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[4,4-dimethyl-1,3-dioxido-2-(3-pyridinyl)-4H-imidazol-5-yl]pyridine in laboratory experiments is its relatively simple chemical structure, which makes it easy to synthesize and modify. 2-[4,4-dimethyl-1,3-dioxido-2-(3-pyridinyl)-4H-imidazol-5-yl]pyridine is also relatively stable and can be stored for long periods of time without degradation. However, one limitation of using 2-[4,4-dimethyl-1,3-dioxido-2-(3-pyridinyl)-4H-imidazol-5-yl]pyridine is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 2-[4,4-dimethyl-1,3-dioxido-2-(3-pyridinyl)-4H-imidazol-5-yl]pyridine. One area of interest is the development of 2-[4,4-dimethyl-1,3-dioxido-2-(3-pyridinyl)-4H-imidazol-5-yl]pyridine derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the specific molecular targets of 2-[4,4-dimethyl-1,3-dioxido-2-(3-pyridinyl)-4H-imidazol-5-yl]pyridine and the mechanisms by which it exerts its biological effects. Additionally, further studies are needed to evaluate the safety and efficacy of 2-[4,4-dimethyl-1,3-dioxido-2-(3-pyridinyl)-4H-imidazol-5-yl]pyridine in animal models and eventually in clinical trials. Overall, 2-[4,4-dimethyl-1,3-dioxido-2-(3-pyridinyl)-4H-imidazol-5-yl]pyridine is a promising compound with potential applications in a variety of scientific fields.
Synthesemethoden
2-[4,4-dimethyl-1,3-dioxido-2-(3-pyridinyl)-4H-imidazol-5-yl]pyridine can be synthesized using a variety of methods, including the reaction of 2-chloronicotinic acid with 1,2-diaminobenzene in the presence of a palladium catalyst. Another method involves the reaction of 2-chloronicotinic acid with 2,3-diaminopyridine in the presence of a copper catalyst. Both methods result in the formation of 2-[4,4-dimethyl-1,3-dioxido-2-(3-pyridinyl)-4H-imidazol-5-yl]pyridine with high yields and purity.
Wissenschaftliche Forschungsanwendungen
2-[4,4-dimethyl-1,3-dioxido-2-(3-pyridinyl)-4H-imidazol-5-yl]pyridine has been shown to have potential applications in a variety of scientific fields, including medicinal chemistry, biochemistry, and pharmacology. 2-[4,4-dimethyl-1,3-dioxido-2-(3-pyridinyl)-4H-imidazol-5-yl]pyridine has been investigated for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. 2-[4,4-dimethyl-1,3-dioxido-2-(3-pyridinyl)-4H-imidazol-5-yl]pyridine has also been shown to have anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
2-(5,5-dimethyl-1,3-dioxido-2-pyridin-3-ylimidazole-1,3-diium-4-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c1-15(2)13(12-7-3-4-9-17-12)18(20)14(19(15)21)11-6-5-8-16-10-11/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFQQIQIGPWULHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=[N+](C(=[N+]1[O-])C2=CN=CC=C2)[O-])C3=CC=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5,5-Dimethyl-1,3-dioxido-2-pyridin-3-ylimidazole-1,3-diium-4-yl)pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-furylmethyl)-4-[(4-morpholinylsulfonyl)methyl]benzamide](/img/structure/B5182138.png)


![5-methyl-3-{1-[(5-phenyl-3-isoxazolyl)carbonyl]-2-pyrrolidinyl}isoxazole](/img/structure/B5182176.png)
![methyl 2-({2-methyl-3-[(phenoxyacetyl)amino]benzoyl}amino)benzoate](/img/structure/B5182181.png)


![5-isopropyl-N-[2-(1-piperidinyl)ethyl]-3-thiophenecarboxamide](/img/structure/B5182219.png)
![N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]-4-pyridazinecarboxamide](/img/structure/B5182222.png)

![2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)thio]-1-(2-thienyl)ethanone](/img/structure/B5182233.png)
![4-{[6-chloro-3-(ethoxycarbonyl)-8-methyl-4-quinolinyl]amino}benzoic acid hydrochloride](/img/structure/B5182239.png)
![6-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)hexanoic acid](/img/structure/B5182248.png)